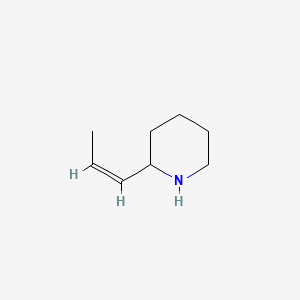

2-((Z)-Prop-1-enyl)piperidine

Description

Structure

3D Structure

Properties

CAS No. |

206869-30-9 |

|---|---|

Molecular Formula |

C8H15N |

Molecular Weight |

125.21 g/mol |

IUPAC Name |

2-[(Z)-prop-1-enyl]piperidine |

InChI |

InChI=1S/C8H15N/c1-2-5-8-6-3-4-7-9-8/h2,5,8-9H,3-4,6-7H2,1H3/b5-2- |

InChI Key |

VSTUPIHCUMAUGE-DJWKRKHSSA-N |

Isomeric SMILES |

C/C=C\C1CCCCN1 |

Canonical SMILES |

CC=CC1CCCCN1 |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 2 Z Prop 1 Enyl Piperidine Precursors and Analogs

Detailed Reaction Pathway Elucidation

The formation of the piperidine (B6355638) ring from various precursors can proceed through several distinct mechanistic pathways. These pathways are often dictated by the choice of catalyst, starting materials, and reaction conditions.

One prominent pathway is the intramolecular C–H amination . Mechanistic studies on copper-catalyzed amination of N-halide amides reveal a catalytic cycle that can involve Cu(I), Cu(II), and even Cu(III) oxidation states. nih.gov Kinetic isotope effect experiments have shown that the C–H bond cleavage is the turnover-limiting step in these reactions. nih.gov

Another pathway involves the cyclization of linear amino-aldehydes , which can be catalyzed by cobalt(II) complexes. nih.gov This reaction is proposed to proceed via a radical mechanism where a competitive process between radical rebound and a 1,5-hydrogen transfer can lead to the formation of by-products alongside the desired piperidine. nih.govdntb.gov.ua

The aza-Prins cyclization represents another route, where an N-acyl iminium ion is formed and subsequently undergoes ring closure. This method allows for the stereoselective installation of substituents on the piperidine ring. core.ac.uk

Furthermore, complex cascade reactions starting from readily available materials have been developed. For instance, a ruthenium-cobalt surface single-atom alloy catalyst enables the transformation of furfural (B47365) into piperidine. The proposed pathway involves a series of steps: amination of furfural to furfurylamine, hydrogenation to tetrahydrofurfurylamine (B43090) (THFAM), and finally, a key ring rearrangement of THFAM to form the piperidine structure. nih.gov

Table 1: Overview of Reaction Pathways to Piperidine Analogs

| Reaction Type | Precursor(s) | Catalyst/Reagent | Key Intermediate(s) | Ref. |

|---|---|---|---|---|

| Intramolecular C-H Amination | N-halide amides | Copper Complexes | Copper-nitrenoid | nih.gov |

| Radical Cyclization | Linear amino-aldehydes | Cobalt(II) Complexes | Benzyl radical | nih.govdntb.gov.ua |

| Aza-Prins Cyclization | Homoallylic amine, Aldehyde | Lewis/Brønsted Acid | N-acyl iminium ion | core.ac.uk |

| Reductive Amination/Rearrangement | Furfural, NH₃, H₂ | Ru₁CoNP/HAP | Tetrahydrofurfurylamine (THFAM) | nih.gov |

Stereochemical Rationalization of Reaction Outcomes

Achieving stereocontrol is a critical challenge in the synthesis of substituted piperidines. The final stereochemistry of products like 2-((Z)-prop-1-enyl)piperidine analogs is often determined by subtle interactions in the transition state.

One effective strategy is the use of chiral auxiliaries . For example, an η4-dienetricarbonyliron complex can function as a powerful chiral auxiliary in a double reductive amination cascade. This complex exerts complete control over the stereoselectivity, leading to the formation of a single diastereoisomeric product. rsc.org The stereochemical outcome is dictated by the sterically demanding metal complex, which directs the approach of reagents from the least hindered face.

The catalyst itself can be the source of chirality. In iridium-catalyzed allylic cyclizations , the use of different enantiomers of the catalyst's ligand can act as a "configurational switch," allowing for the selective synthesis of different stereoisomers of 2,6-disubstituted piperidines from the same precursor. nih.gov

In hydrogenation reactions of pyridine (B92270) derivatives, the stereochemistry is often set during the protonation of an enamine intermediate . The reaction is thought to proceed through an outer-sphere dissociative mechanism, and the stereoselective protonation of the enamine determines the final product configuration. semanticscholar.org Similarly, in some cyclization reactions, the final stereochemistry depends on the direction of attack by a nucleophile, such as a chloride ion, on an intermediate carbenium ion. This can lead to E-selective products for piperidines. nih.gov

Table 2: Strategies for Stereochemical Control

| Strategy | Method | Stereochemical Outcome | Example | Ref. |

|---|---|---|---|---|

| Chiral Auxiliary | Double reductive amination with η4-dienetricarbonyliron complex | Single diastereomer | Synthesis of 2-dienyl-substituted piperidines | rsc.org |

| Chiral Catalyst | Iridium-catalyzed allylic cyclization with enantiomeric ligands | Enantioselective formation of cis or trans products | Synthesis of (+)-241 D and its C6-epimer | nih.gov |

| Substrate Control | Aza-Prins Cyclization | High diastereoselectivity | Synthesis of 2,4,6-trisubstituted piperidines | core.ac.uk |

Role of Transition Metal Catalysis in Stereocontrol

Transition metals play a pivotal role in many modern synthetic routes to piperidines, often enabling high levels of stereocontrol that are unattainable with classical methods.

Iridium Catalysis: Iridium complexes are particularly versatile. In "hydrogen borrowing" cascades, an iridium(III) catalyst facilitates a sequence of hydroxyl oxidation, amination, and imine reduction, forming two new C-N bonds stereoselectively. nih.gov Iridium is also used in the enantioselective hydrogenation of 2-alkylpyridines, providing direct access to chiral 2-alkyl piperidines. nih.gov

Copper Catalysis: Copper complexes are effective in catalyzing intramolecular C–H amination reactions. The nature of the ligands on the copper center, such as tris(pyrazolyl)borate, is crucial for the reaction's efficiency and for navigating a favorable reaction pathway. nih.gov Copper(I) has also been employed in enantioselective radical cyclizations of β-lactams. semanticscholar.org

Nickel, Rhodium, and Gold Catalysis: Other transition metals also provide powerful tools for piperidine synthesis. Nickel catalysts have been used in intramolecular Alder-ene reactions of 1,7-dienes to afford piperidines with high diastereo- and enantioselectivities. nih.gov Rhodium(I) catalysts are effective for the cycloisomerization of 1,7-ene-dienes. nih.gov Gold(I) catalysts can initiate complex radical cascades from 1,6-enynes, leading to polysubstituted alkylidene piperidines. nih.gov

Table 3: Transition Metals in Stereocontrolled Piperidine Synthesis

| Transition Metal | Reaction Type | Ligand/System | Key Feature | Ref. |

|---|---|---|---|---|

| Iridium (Ir) | Allylic Cyclization / Hydrogenation | Chiral Phosphine Ligands (e.g., MeO-BoQPhos) | Acts as a "configurational switch"; direct asymmetric hydrogenation. | nih.govnih.gov |

| Copper (Cu) | Intramolecular C-H Amination | Tris(pyrazolyl)borate (Tpx) | Facilitates C-N bond formation via a proposed Cu(I)/Cu(II) pathway. | nih.gov |

| Nickel (Ni) | Intramolecular Alder-ene | Chiral Ligands | High diastereo- and enantioselectivity in cyclization of 1,7-dienes. | nih.gov |

| Rhodium (Rh) | Cycloisomerization | Ferrocene Ligands | Effective for cyclization of 1,7-ene-dienes. | nih.govsemanticscholar.org |

| Gold (Au) | Intramolecular Dearomatization/Cyclization | Gold(I) complexes | Initiates complex radical cascades from 1,6-enynes. | nih.gov |

Radical Processes and Rearrangement Pathways

Radical reactions offer unique pathways for constructing the piperidine skeleton, often from linear precursors under mild conditions.

Radical Cyclizations: A prominent method involves the intramolecular cyclization of radicals. These can be initiated in various ways. For instance, cobalt(II) catalysts can be used to generate radicals from linear amino-aldehydes, leading to piperidine formation. nih.govdntb.gov.ua Gold(I) catalysis on 1,6-enynes can trigger a complex radical cascade involving successive cyclizations and ring cleavage to form a six-membered ring. nih.gov Atypical 6-endo cyclizations of β-lactams, contrary to Baldwin's rules, have also been observed, driven by the conformational constraints of the starting material. semanticscholar.org

Photoredox Catalysis: Modern photoredox catalysis provides a metal-free approach to generating the necessary radicals. Using a strongly reducing organic photoredox catalyst, aryl halides can be converted into aryl radicals. These radicals undergo regioselective cyclization onto a tethered alkene, and the resulting radical intermediate is terminated by a hydrogen-atom transfer (HAT) to yield complex spiropiperidines. nih.gov The proposed mechanism involves single electron transfer (SET) from the excited catalyst to the aryl halide, which then expels a halide to form the key aryl radical. nih.gov

Rearrangement Pathways: In some synthetic sequences, the initial product of a cyclization is not the final piperidine structure but an intermediate that undergoes a subsequent rearrangement. For example, the enantioselective bromocyclization of olefinic amides can produce enantioenriched 2-substituted 3-bromopiperidines. These intermediates can then be transformed into 3-substituted piperidines through a rearrangement mediated by a silver salt. rsc.org

Table 4: Radical and Rearrangement Reactions in Piperidine Synthesis

| Process | Method/Initiation | Key Intermediate(s) | Key Transformation | Ref. |

|---|---|---|---|---|

| Radical Cyclization | Cobalt(II) Catalysis | Carbon-centered radical | 6-exo-trig cyclization | nih.govdntb.gov.ua |

| Radical Cascade | Gold(I) Catalysis on 1,6-enynes | Vinyl radical | 5-exo-dig then 3-exo-trig cyclization/cleavage | nih.gov |

| Photoredox Radical Cyclization | Organic Photoredox Catalyst + Light | Aryl radical | 6-exo-trig cyclization and Hydrogen Atom Transfer (HAT) | nih.gov |

Chemical Transformations and Derivatization of the 2 Z Prop 1 Enyl Piperidine Core

Modifications at the Piperidine (B6355638) Nitrogen

The secondary amine of the piperidine ring in 2-((Z)-prop-1-enyl)piperidine serves as a key handle for functionalization. Standard organic transformations such as N-alkylation and N-acylation can be readily employed to introduce a wide range of substituents, thereby modulating the compound's steric and electronic properties.

N-Alkylation: The nitrogen atom can be alkylated using various alkyl halides in the presence of a base. fabad.org.tryoutube.com This reaction proceeds via an SN2 mechanism, where the nitrogen acts as a nucleophile. youtube.com The choice of base, such as potassium carbonate or sodium hydride, is crucial to deprotonate the secondary amine, enhancing its nucleophilicity. fabad.org.tryoutube.com A variety of alkyl groups, including simple alkyl, benzyl, and functionalized alkyl chains, can be introduced through this method.

N-Acylation: Acylation of the piperidine nitrogen is another common modification, typically achieved by reacting the parent compound with acyl chlorides, anhydrides, or activated esters in the presence of a base. semanticscholar.orgresearchgate.net This reaction leads to the formation of amides. The use of coupling agents can also facilitate the formation of the amide bond directly from carboxylic acids. scribd.com These N-acyl derivatives are valuable intermediates in organic synthesis and can exhibit a range of biological activities. semanticscholar.org

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide (e.g., R-X), Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, THF) | N-Alkyl-2-((Z)-prop-1-enyl)piperidine |

| N-Acylation | Acyl chloride (e.g., RCOCl) or Anhydride ((RCO)2O), Base (e.g., Triethylamine, Pyridine), Solvent (e.g., CH2Cl2) | N-Acyl-2-((Z)-prop-1-enyl)piperidine |

Transformations of the (Z)-Prop-1-enyl Moiety

The (Z)-prop-1-enyl side chain offers a reactive site for a variety of chemical transformations, allowing for the introduction of new functional groups and the extension of the carbon skeleton.

Stereospecific Olefin Modifications

The double bond in the (Z)-prop-1-enyl group can undergo stereospecific reactions to introduce new stereocenters.

Dihydroxylation: The alkene can be converted to a vicinal diol through dihydroxylation. wikipedia.org Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, basic conditions. libretexts.orglibretexts.org The reaction proceeds through a cyclic intermediate, resulting in the addition of two hydroxyl groups to the same face of the double bond. libretexts.orgnih.gov Asymmetric dihydroxylation, such as the Sharpless asymmetric dihydroxylation, can be employed to achieve enantioselectivity by using a chiral ligand. wikipedia.org Anti-dihydroxylation can be accomplished in a two-step process involving epoxidation followed by acid-catalyzed ring-opening. libretexts.orglibretexts.orgyoutube.com

Epoxidation: The double bond can be converted into an epoxide, a three-membered cyclic ether, using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). libretexts.orglibretexts.orgyoutube.com This reaction is stereospecific, with the oxygen atom being delivered to one face of the alkene, preserving the stereochemistry of the starting material. libretexts.orgyoutube.com The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles to introduce a range of functional groups. chemistrysteps.comorganic-chemistry.org

| Modification | Reagents | Stereochemical Outcome | Product |

|---|---|---|---|

| Syn-Dihydroxylation | OsO4 (catalytic), NMO or K3Fe(CN)6 / K2CO3 (stoichiometric) | Syn addition of two -OH groups | Vicinal diol |

| Anti-Dihydroxylation | 1. m-CPBA 2. H3O+ | Anti addition of two -OH groups | Vicinal diol |

| Epoxidation | m-CPBA | Syn addition of an oxygen atom | Epoxide |

Extension and Functionalization of the Alkenyl Side Chain

Olefin metathesis, particularly cross-metathesis, provides a powerful tool for extending and functionalizing the (Z)-prop-1-enyl side chain. organic-chemistry.orgwordpress.com This reaction, typically catalyzed by ruthenium-based catalysts such as Grubbs' catalysts, allows for the exchange of alkylidene groups between two alkenes. organic-chemistry.orgbeilstein-journals.org By reacting this compound with a variety of other olefins, new carbon-carbon bonds can be formed, leading to the synthesis of derivatives with elongated and more complex side chains. organic-chemistry.orgnih.gov The stereochemistry of the newly formed double bond can often be controlled by the choice of catalyst and reaction conditions. nih.gov

Annulation and Ring Expansion Reactions Involving the Piperidine Core

The piperidine ring of this compound can participate in annulation and ring expansion reactions to construct more complex polycyclic systems.

Formation of Bicyclic and Polycyclic Systems

The existing piperidine ring can serve as a foundation for the construction of fused bicyclic systems, such as indolizidines. nih.govrsc.org These reactions often involve an intramolecular cyclization step where a functional group on a side chain, introduced via modification of the piperidine nitrogen or the alkenyl moiety, reacts with a position on the piperidine ring. utas.edu.aunih.govnih.gov For instance, an N-acylated derivative with a terminal alkyne could undergo a Pauson-Khand reaction to form a cyclopentenone fused to the piperidine ring. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 2-((Z)-Prop-1-enyl)piperidine, providing detailed information about the carbon-hydrogen framework and the relative orientation of substituents.

¹H (proton) and ¹³C (carbon-13) NMR spectra offer fundamental insights into the molecular structure. In the ¹H NMR spectrum, characteristic signals for the olefinic protons of the (Z)-prop-1-enyl group are expected. The coupling constant (J-value) between these vinyl protons is diagnostic for the double bond geometry; a smaller coupling constant is typically indicative of a cis or Z configuration. The protons on the piperidine (B6355638) ring appear as a series of multiplets, with their chemical shifts and multiplicities dependent on their axial or equatorial positions and their proximity to the substituent and the nitrogen atom.

The ¹³C NMR spectrum complements the proton data by showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the olefinic carbons confirm the presence of the double bond, while the positions of the piperidine ring carbon signals are sensitive to the conformation of the ring and the presence of the N-substituent. researchgate.net DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for (Z)-Ethyl 2-(prop-1-enyl)piperidine-1-carboxylate in CDCl₃ Data sourced from a study on the synthesis of piperidine alkaloids. thieme-connect.com

| Technique | Assignment | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |

| ¹H NMR (400 MHz) | Olefinic H | 5.72 | t, J = 9.2, 1.2 |

| Olefinic H | 5.54–5.59 | m | |

| Piperidine H-2 | 5.09 | t, J = 6.4 | |

| O-CH₂ | 4.09–4.16 | m | |

| Piperidine H-6 (ax) | 4.00 | d, J = 14.0 | |

| Piperidine H-6 (eq) | 2.90 | dt, J = 11.2, 2.4 | |

| Prop-1-enyl CH₃ | 1.56–1.70 | m | |

| Piperidine Ring CH₂ | 1.56–1.70 | m | |

| O-CH₂-CH₃ | 1.25 | t, J = 7.2 | |

| ¹³C NMR (100 MHz) | C=O | 155.5 | - |

| Olefinic C | 127.6 | - | |

| Olefinic C | 126.3 | - | |

| O-CH₂ | 61.0 | - | |

| Piperidine C-2 | 47.7 | - | |

| Piperidine C-6 | 39.8 | - | |

| Piperidine C-3 | 30.2 | - | |

| Piperidine C-4 | 25.5 | - | |

| Piperidine C-5 | 19.4 | - | |

| O-CH₂-CH₃ | 14.6 | - | |

| Prop-1-enyl CH₃ | 13.1 | - |

Two-dimensional (2D) NMR techniques are employed to resolve spectral overlap and definitively assign the ¹H and ¹³C signals, which is particularly necessary for complex spin systems like the piperidine ring. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically on adjacent carbons. It would be used to trace the connectivity through the piperidine ring and into the prop-1-enyl side chain. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) or HETCOR (Heteronuclear Correlation): This experiment correlates proton signals with the carbon atoms to which they are directly attached, allowing for unambiguous assignment of carbon signals based on the more easily assigned proton spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is invaluable for establishing connectivity across quaternary carbons and heteroatoms, confirming the linkage between the prop-1-enyl group and the C-2 position of the piperidine ring.

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and confirming its elemental composition. It also provides structural information through the analysis of fragmentation patterns. scielo.br Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be used. The resulting mass spectrum plots the mass-to-charge ratio (m/z) of ions, with the molecular ion peak (M⁺) or the protonated molecule ([M+H]⁺) confirming the molecular weight.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm). thieme-connect.com This precision allows for the unambiguous determination of the elemental formula of the compound, distinguishing it from other isomers or compounds with the same nominal mass. nih.govmdpi.com For this compound, HRMS would be used to confirm its elemental composition as C₈H₁₅N.

Table 2: Theoretical HRMS Data for this compound

| Ion Formula | Adduct | Theoretical Exact Mass (m/z) |

| C₈H₁₅N | [M+H]⁺ | 126.1277 |

Chiral Chromatography for Enantiomeric and Diastereomeric Purity Determination

The C-2 position of the piperidine ring in this compound is a chiral center, meaning the molecule can exist as a pair of enantiomers. The synthesis of this compound, particularly through asymmetric methods, requires a robust technique to determine its enantiomeric purity or enantiomeric excess (ee). nih.gov High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the most widely used method for this purpose.

Chiral HPLC involves passing a solution of the enantiomeric mixture through a column packed with a chiral stationary phase (CSP). nih.gov The two enantiomers interact differently with the chiral environment of the CSP, leading to different retention times and allowing for their separation and quantification. mdpi.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel®, Chiralpak®), are among the most successful and versatile for separating a wide range of chiral compounds, including piperidine derivatives. nih.gov The separation mechanism relies on a combination of transient interactions between the analyte and the CSP, such as hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, which are stereochemically dependent. nih.gov The choice of mobile phase (both normal and reversed-phase systems) is critical for optimizing the separation. nih.govresearchgate.net By comparing the peak areas of the two separated enantiomers, the enantiomeric purity of a sample can be accurately determined.

Table 3: Common Types of Chiral Stationary Phases (CSPs) for HPLC

| CSP Type | Chiral Selector Class | Typical Interaction Mechanisms |

| Polysaccharide-based | Amylose or cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Hydrogen bonding, π-π interactions, steric inclusion |

| Pirkle-type (Brush-type) | π-electron donors or acceptors (e.g., dinitrophenyl groups) | π-π interactions, hydrogen bonding, dipole-stacking |

| Cyclodextrin-based | α-, β-, or γ-cyclodextrin | Inclusion complexation, hydrogen bonding |

| Protein-based | Immobilized proteins (e.g., bovine serum albumin) | Hydrophobic and polar interactions |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides characteristic absorption bands corresponding to the vibrations of its distinct structural features: the piperidine ring and the (Z)-prop-1-enyl side chain.

The piperidine moiety is identified by several key absorptions. A notable feature is the N-H stretching vibration of the secondary amine, which typically appears as a moderate absorption band in the region of 3350-3300 cm⁻¹. The aliphatic C-H stretching vibrations from the CH₂ groups within the piperidine ring and the propyl side chain are observed as strong, sharp peaks in the 2950-2800 cm⁻¹ range. nih.govnist.gov Furthermore, the C-N stretching vibration of the piperidine ring can be expected in the fingerprint region, typically around 1200-1020 cm⁻¹. chemicalbook.com

The (Z)-prop-1-enyl group introduces additional, diagnostic peaks. The C=C double bond stretch is expected to show a weak to medium absorption band around 1650 cm⁻¹. spectrabase.com The vinyl C-H stretching vibrations occur at frequencies just above 3000 cm⁻¹, typically in the 3020-3000 cm⁻¹ range. A key diagnostic feature for the (Z) or cis configuration of the double bond is the C-H out-of-plane bending vibration, which gives rise to a strong absorption band in the 730-665 cm⁻¹ region. spectrabase.com

The following table summarizes the expected characteristic IR absorption bands for this compound based on the analysis of its constituent functional groups.

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Piperidine N-H | Stretch | 3350 - 3300 | Moderate |

| Vinyl C-H | Stretch | 3020 - 3000 | Moderate |

| Aliphatic C-H | Stretch | 2950 - 2800 | Strong |

| Alkenyl C=C | Stretch | ~1650 | Weak to Moderate |

| Piperidine C-N | Stretch | 1200 - 1020 | Moderate |

| (Z)-Alkene C-H Bend | Out-of-plane Bend | 730 - 665 | Strong |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is an essential and rapid technique for monitoring the progress of a chemical reaction. chemistryhall.com It allows for the qualitative assessment of the consumption of starting materials and the formation of products over time. libretexts.orgyoutube.com In the context of synthesizing this compound, TLC would be used to track the conversion of a starting material, such as a piperidine precursor, into the desired final product.

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate at various time intervals. libretexts.org Alongside the reaction mixture, spots of the pure starting material(s) are applied as a reference. youtube.com A "co-spot," containing both the starting material and the reaction mixture, is often used to aid in identification. libretexts.org The plate is then developed in a chamber containing an appropriate solvent system (eluent), which moves up the plate via capillary action. chemistryhall.com

As the reaction proceeds, the TLC plate will show a gradual decrease in the intensity of the spot corresponding to the starting material and the appearance and intensification of a new spot corresponding to the product. libretexts.org Since the starting material and the product have different polarities, they will travel different distances up the plate, resulting in distinct Retention Factor (Rf) values. The reaction is considered complete when the spot for the limiting reactant is no longer visible in the reaction mixture lane. libretexts.orgyoutube.com

For a hypothetical synthesis, the progress can be visualized as shown in the data table below. The Rf value is a ratio, calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front.

Table 2: Hypothetical TLC Monitoring of the Synthesis of this compound

| Time Point | Observation on TLC Plate | Starting Material Rf | Product Rf |

|---|---|---|---|

| T = 0 min | Single intense spot for starting material. | 0.65 | - |

| T = 30 min | Starting material spot is less intense; a new, faint product spot appears. | 0.65 | 0.40 |

| T = 60 min | Spots for starting material and product are of similar intensity. | 0.65 | 0.40 |

| T = 120 min | Starting material spot is very faint; product spot is intense. | 0.65 | 0.40 |

| T = 180 min (Completion) | Starting material spot has disappeared; only the product spot is visible. | - | 0.40 |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) for Mechanistic Insights

Density Functional Theory (DFT) has emerged as a pivotal tool in modern chemistry, offering a balance between computational cost and accuracy for the investigation of electronic structure and reaction mechanisms. For a molecule like 2-((Z)-Prop-1-enyl)piperidine, DFT calculations can provide profound insights into its stability, reactivity, and the pathways of its formation or transformation.

DFT studies on related piperidine (B6355638) systems have been instrumental in elucidating reaction mechanisms that are otherwise challenging to probe experimentally. For instance, in the functionalization of N-alkyl piperidines, DFT calculations have been employed to understand the selectivity of C-H bond activation, revealing the lowest energy pathways for the formation of key intermediates like iminium ions. These computational models can map out the entire potential energy surface of a reaction, identifying the energies of reactants, products, and crucial transition states.

Table 1: Representative Applications of DFT in Piperidine Chemistry

| Area of Study | Insights Gained from DFT |

| Reaction Mechanism | Identification of lowest energy pathways and key intermediates. |

| Regioselectivity | Explanation of preferential reaction at specific sites on the piperidine ring. |

| Catalyst-Substrate Interaction | Understanding the role of catalysts in lowering activation barriers. |

| Spectroscopic Properties | Prediction of NMR and IR spectra to aid in structural elucidation. |

Transition State Analysis

A critical component of mechanistic studies is the characterization of the transition state (TS), the highest energy point along a reaction coordinate. Transition state analysis via DFT allows for the determination of activation energies, which are directly related to reaction rates. For the formation or reactions of this compound, identifying the transition state structures would be key to understanding the feasibility of different proposed mechanisms.

In studies of nucleophilic aromatic substitution reactions involving piperidine, for example, transition state structures have been located and analyzed to understand the role of solvent molecules and hydrogen bonding in stabilizing the transition state. This level of detail allows for a quantitative understanding of reactivity. For a hypothetical synthesis of this compound, DFT could be used to model the transition states of various synthetic routes, such as Wittig-type reactions or olefin metathesis, to predict the most efficient pathway. The geometric parameters of the transition state, such as bond lengths and angles, provide a snapshot of the bond-forming and bond-breaking processes.

Computational Modeling of Stereoselectivity

The stereochemistry of the prop-1-enyl substituent, specifically the (Z)-configuration, is a defining feature of this compound. Computational modeling is an invaluable tool for predicting and explaining the stereochemical outcomes of chemical reactions. For the synthesis of this compound, understanding the factors that favor the formation of the (Z)-isomer over the (E)-isomer is of significant interest.

Computational models can be used to calculate the energies of different stereoisomeric transition states leading to the (Z) and (E) products. The predicted product ratio often correlates well with the calculated energy difference between these transition states. For instance, in the context of synthesizing substituted piperidines, computational studies have successfully explained the diastereoselectivity of reactions by analyzing the steric and electronic interactions in the competing transition states.

Table 2: Factors Influencing Stereoselectivity in Piperidine Synthesis Amenable to Computational Modeling

| Factor | Computational Approach |

| Steric Hindrance | Modeling of transition state geometries to identify unfavorable steric clashes. |

| Electronic Effects | Analysis of orbital interactions and electrostatic potentials to determine favorable electronic pathways. |

| Catalyst Control | Docking studies and QM/MM calculations to model the interaction of the substrate with a chiral catalyst. |

| Solvent Effects | Inclusion of explicit or implicit solvent models to account for solvation energies of different transition states. |

By applying these computational techniques to the synthesis of this compound, researchers could design reaction conditions that maximize the yield of the desired (Z)-isomer. For example, the choice of catalyst, solvent, and reaction temperature could be guided by theoretical predictions, thereby streamlining the experimental discovery process.

Role of 2 Z Prop 1 Enyl Piperidine and Its Derivatives in Complex Molecule Synthesis

Synthetic Building Block for Alkaloid Structures

2-((Z)-Prop-1-enyl)piperidine serves as a key precursor in the synthesis of various alkaloid structures. The prop-1-enyl substituent provides a reactive handle for a variety of chemical transformations, including cyclization reactions that are crucial for the assembly of the core ring systems of many alkaloids. The geometry of the double bond and the stereochemistry of the piperidine (B6355638) ring can influence the outcome of these reactions, allowing for the stereocontrolled synthesis of complex targets.

The structural framework of this compound is particularly well-suited for the construction of quinolizidine and indolizidine alkaloids. These bicyclic systems are prevalent in nature and often exhibit significant biological activity. The synthesis of these alkaloids frequently involves the formation of a key carbon-carbon or carbon-nitrogen bond to close the second ring onto the existing piperidine core. The propenyl side chain of this compound can be strategically functionalized and activated to participate in intramolecular cyclization reactions, leading to the formation of the characteristic quinolizidine (a [4.4.0] bicyclic system) or indolizidine (a [4.3.0] bicyclic system) ring structures. For instance, the double bond can be subjected to hydroboration-oxidation to introduce a hydroxyl group, which can then be converted to a leaving group to facilitate an intramolecular N-alkylation, thereby forming the bicyclic skeleton.

| Alkaloid Class | Bicyclic System | Synthetic Strategy from 2-Propenylpiperidine Derivatives |

| Quinolizidines | [4.4.0] | Intramolecular cyclization via activation of the propenyl side chain. |

| Indolizidines | [4.3.0] | Intramolecular cyclization, often involving functionalization of the propenyl group. |

The development of asymmetric methods for the synthesis of piperidine-containing alkaloids is of significant interest, as the stereochemistry of these molecules is often critical to their biological function. Chiral derivatives of this compound, or the use of chiral catalysts in reactions involving this substrate, allows for the enantioselective or diastereoselective synthesis of specific alkaloid substructures. For example, asymmetric hydrogenation of the propenyl group can establish a new stereocenter, or a stereoselective Michael addition to an activated propenyl system can introduce a side chain with a defined stereochemistry. These approaches are instrumental in controlling the three-dimensional arrangement of atoms in the final alkaloid product.

| Synthetic Approach | Key Transformation | Stereochemical Control |

| Chiral Pool Synthesis | Utilization of enantiopure starting materials | Pre-defined stereochemistry from the starting material |

| Asymmetric Catalysis | Enantioselective reactions on the propenyl group | Catalyst-controlled stereoselectivity |

| Diastereoselective Reactions | Reactions controlled by existing stereocenters | Substrate-controlled stereoselectivity |

Scaffold for Novel Chemical Entities in Academic Research

Beyond its role as a precursor to known alkaloids, the this compound scaffold is a valuable starting point for the generation of novel chemical entities in academic research. The piperidine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in bioactive compounds and its ability to present substituents in a well-defined three-dimensional orientation. By modifying the propenyl side chain and functionalizing the piperidine nitrogen, a diverse range of new molecules can be synthesized. These novel compounds can be screened for various biological activities, contributing to the discovery of new therapeutic agents and chemical probes to investigate biological processes. The robust and versatile chemistry of the this compound core allows for the systematic exploration of chemical space around this privileged structure.

Strategies for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening. The this compound scaffold is an excellent platform for DOS strategies. The combination of a modifiable ring system and a reactive side chain allows for the rapid generation of a library of related but structurally distinct compounds.

Key strategies for diversity-oriented synthesis using this scaffold include:

Varying the substituents on the piperidine ring: Different functional groups can be introduced at various positions on the piperidine ring prior to or after the introduction of the propenyl side chain.

Functionalization of the propenyl group: The double bond can be subjected to a wide range of reactions, such as epoxidation, dihydroxylation, and cycloadditions, to introduce skeletal and functional group diversity.

Modification of the piperidine nitrogen: The nitrogen atom can be acylated, alkylated, or incorporated into other functional groups, further expanding the diversity of the resulting library.

By employing a "build-couple-pair" strategy, where the this compound core is the "build" phase, followed by coupling with various reaction partners and subsequent intramolecular "pairing" reactions, complex and diverse molecular architectures can be efficiently assembled.

| DOS Strategy | Point of Diversification | Example Transformations |

| Substituent Variation | Piperidine Ring | Alkylation, Arylation |

| Side Chain Functionalization | Propenyl Group | Epoxidation, Dihydroxylation, Cycloaddition |

| Nitrogen Modification | Piperidine Nitrogen | Acylation, Sulfonylation, Reductive Amination |

Historical Evolution of Synthetic Strategies for 2 Substituted Piperidines with Unsaturated Side Chains

Early Methodologies and their Limitations

Early strategies for the construction of the 2-substituted piperidine (B6355638) scaffold often relied on the hydrogenation or reduction of appropriately substituted pyridine (B92270) precursors. This fundamental approach, while conceptually straightforward, presented several significant limitations. These reactions typically required harsh conditions, such as high temperatures and pressures, and the use of transition metal catalysts. nih.gov Such conditions often led to a lack of stereoselectivity, which is a critical drawback when specific isomers of biologically active compounds are desired. nih.gov

Advancements in Stereocontrol and Efficiency

The demand for enantiomerically pure 2-substituted piperidines spurred significant research into developing more sophisticated and controlled synthetic methods. dntb.gov.ua A major breakthrough in this area was the development of asymmetric synthesis, which allows for the direct formation of a specific stereoisomer. The ability to control the stereochemistry at the 2-position of the piperidine ring is of paramount interest in organic synthesis to enable the creation of novel, structurally diverse molecules. dntb.gov.ua

Key advancements in achieving stereocontrol include:

Asymmetric Hydrogenation: The development of chiral catalysts for the hydrogenation of 2-substituted pyridinium salts has enabled the synthesis of highly enantioenriched piperidines. For instance, iridium-catalyzed asymmetric hydrogenation has been shown to produce high levels of enantioselectivity for a range of α-heteroaryl piperidines. researchgate.net

Chiral Auxiliaries: The use of chiral auxiliaries attached to the nitrogen atom has been a successful strategy to direct the stereochemical outcome of cyclization reactions. This approach allows for the diastereoselective formation of the piperidine ring, after which the auxiliary can be removed.

Memory of Chirality: This strategy involves the use of a chiral starting material to induce asymmetry in the final product. For example, the synthesis of both enantiomers of the quinolizidine myrtine has been achieved using an olefination‐intramolecular aza‐Michael sequence starting from chiral precursors. researchgate.net

These advancements have not only addressed the issue of stereocontrol but have also led to more efficient and practical synthetic routes, providing access to a wider range of enantioenriched 2-substituted piperidines. dntb.gov.ua

Emergence of Catalytic and Multi-Component Approaches

The late 20th and early 21st centuries have witnessed a paradigm shift towards the use of catalytic and multi-component reactions in the synthesis of substituted piperidines. These modern approaches offer significant advantages in terms of efficiency, atom economy, and environmental sustainability.

Catalytic Approaches:

The use of transition metal catalysts has revolutionized the synthesis of 2-substituted piperidines. Catalytic methods often proceed under milder reaction conditions and exhibit high levels of chemo-, regio-, and stereoselectivity. Notable examples include:

Palladium-Catalyzed Reactions: Pd(0)-systems have been employed in highly enantioselective aza-Heck cyclizations to provide versatile access to challenging N-heterocycles. researchgate.net

Gold-Catalyzed Annulation: Gold-catalyzed annulation procedures allow for the direct assembly of highly substituted piperidines from readily available starting materials. ajchem-a.com

Copper-Catalyzed Reactions: Copper-catalyzed methods have been developed for the direct and regioselective synthesis of 2-alkyl, aryl, and alkenyl-substituted N-heterocycles from N-oxides. nih.gov

Multi-Component Reactions (MCRs):

MCRs are one-pot processes where three or more reactants combine to form a single product, incorporating most or all of the atoms of the starting materials. This strategy is highly efficient as it reduces the number of synthetic steps, purifications, and waste generation. Several MCRs have been developed for the synthesis of polysubstituted piperidines. acs.org For example, a four-component reaction between substituted nitrostyrenes, aromatic aldehydes, ammonium acetate, and dialkyl malonates has been shown to produce highly stereoselective polysubstituted 2-piperidinones. acs.org Another example is a multi-component coupling reaction that assembles the piperidine ring through the sequential formation of four new chemical bonds with high diastereocontrol, as demonstrated in the synthesis of (S)-coniine. rsc.org

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-((Z)-Prop-1-enyl)piperidine to improve yield and purity?

- Methodological Answer :

- Use a two-step procedure involving nucleophilic substitution followed by stereoselective elimination. Key parameters include solvent choice (e.g., dichloromethane for intermediate stability), temperature control (0–5°C for exothermic steps), and stoichiometric ratios (e.g., 1.2 equivalents of prop-1-enyl chloride to minimize side reactions) .

- Purification via column chromatography with silica gel (hexane:ethyl acetate gradients) or recrystallization in ethanol can isolate the Z-isomer. Monitor reaction progress using TLC with UV visualization .

Q. What spectroscopic techniques are most reliable for confirming the stereochemistry and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Analyze coupling constants in NMR (e.g., for Z-configuration vinyl protons) and NMR shifts (δ 120–125 ppm for olefinic carbons) .

- IR Spectroscopy : Confirm the absence of undesired functional groups (e.g., -OH stretch at 3200–3600 cm) and presence of C=C stretches (~1640 cm) .

- GC-MS : Use electron ionization (EI) to verify molecular ion peaks (e.g., m/z 139 for the parent ion) and fragmentation patterns .

Q. How should researchers design initial pharmacological screening assays for this compound?

- Methodological Answer :

- Conduct antimicrobial activity tests using agar diffusion assays against E. coli and S. aureus with streptomycin as a positive control. Prepare serial dilutions (1–100 µg/mL) in DMSO and measure inhibition zones after 24-hour incubation .

- For receptor-binding studies, use radioligand displacement assays (e.g., -labeled ligands for serotonin or dopamine receptors) and analyze IC values via nonlinear regression .

Advanced Research Questions

Q. What strategies mitigate Z/E isomerization during the synthesis or storage of this compound?

- Methodological Answer :

- Avoid prolonged exposure to light or heat by storing the compound at –20°C under nitrogen. Use radical inhibitors like BHT (butylated hydroxytoluene) during synthesis to suppress free-radical-mediated isomerization .

- Monitor isomer ratios via chiral HPLC with a polysaccharide column (e.g., Chiralpak AD-H) and isocratic elution (hexane:isopropanol 90:10) .

Q. How can conflicting bioactivity data between in vitro and in vivo models for this compound be resolved?

- Methodological Answer :

- Perform metabolic stability assays (e.g., liver microsome incubation) to identify rapid degradation pathways. Use LC-MS to detect metabolites and modify the structure with deuterium or fluorine to block labile sites .

- Validate target engagement in vivo via PET imaging with radiolabeled analogs (e.g., -labeled derivatives) .

Q. What computational approaches predict the reactivity and regioselectivity of this compound in catalytic systems?

- Methodological Answer :

- Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states for electrophilic additions. Compare frontier molecular orbital (FMO) energies to predict nucleophilic/electrophilic sites .

- Validate predictions with kinetic isotope effect (KIE) studies or Hammett linear free-energy relationships (LFER) .

Data Analysis and Validation

Q. How should researchers address discrepancies in spectroscopic data between batches of this compound?

- Methodological Answer :

- Cross-validate using orthogonal techniques: Combine - HSQC NMR for carbon-proton correlation and high-resolution mass spectrometry (HRMS) for exact mass confirmation .

- Perform X-ray crystallography on single crystals (grown via vapor diffusion in ethyl acetate) to unambiguously assign stereochemistry .

Q. What statistical methods are appropriate for analyzing dose-response relationships in pharmacological studies?

- Methodological Answer :

- Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC/IC values. Apply ANOVA with Tukey’s post hoc test for multi-group comparisons .

- For toxicity studies, apply Kaplan-Meier survival analysis and Cox proportional hazards models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.